Stereoselective Potency: (S)-Nafadotride is 20-fold More Potent at D3 Receptors than (R)-Nafadotride
The levorotatory (S)-enantiomer of nafadotride is the pharmacologically active form. It demonstrates an apparent Ki of 0.3 nM at the human dopamine D3 receptor, compared to the dextrorotatory (R)-enantiomer, which is 20-fold less potent (Ki ≈ 6 nM) [1][2]. This stereoselectivity is a critical determinant of the compound's activity and directly impacts experimental outcomes.
| Evidence Dimension | Apparent Ki for human dopamine D3 receptor |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | (R)-Nafadotride (dextroisomer): Ki ≈ 6 nM (20-fold less potent) |
| Quantified Difference | 20-fold higher affinity |
| Conditions | Recombinant human D3 receptors, [125I]iodosulpride binding |
Why This Matters
Procurement of the pure (S)-enantiomer ensures that the observed D3 antagonism is attributable to the intended target and is not confounded by the lower potency and different selectivity profile of the (R)-enantiomer, which may be present in racemic mixtures.
- [1] Sautel F, Griffon N, Sokoloff P, Schwartz JC, Launay C, Simon P, Costentin J, Schoenfelder A, Garrido F, Mann A. Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents. J Pharmacol Exp Ther. 1995 Dec;275(3):1239-46. PMID: 8531087. View Source
- [2] Audinot V, Newman-Tancredi A, Gobert A, Rivet JM, Brocco M, Lejeune F, Gluck L, Desposte I, Bervoets K, Dekeyne A, Millan MJ. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194. J Pharmacol Exp Ther. 1998 Oct;287(1):187-97. PMID: 9765338. View Source
